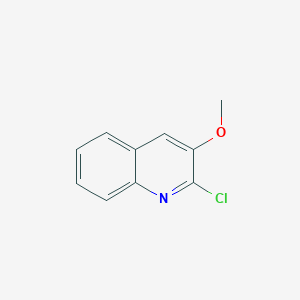

2-Chloro-3-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor Development : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 is a compound that shows selective response to Cd2+ ions, indicating its potential as a chemosensor for cadmium in waste effluent streams and food products (Prodi et al., 2001).

Synthesis and Chemical Characterization : Research includes the synthesis of various chloro-methoxyquinoline derivatives, such as 4-Chloro-8-methoxyquinoline, which have been synthesized from other compounds and characterized using NMR and MS techniques (Jiang Jia-mei, 2010).

Antimicrobial Applications : Compounds derived from 2-chloroquinoline have been found to have antimicrobial activities. For instance, novel synthesized thiazolidinone derivatives from 2-chloro-7-methoxyquinoline showed significant antibacterial and antifungal activities (Rana et al., 2008).

Radical-Scavenging and Antimicrobial Activities : Some 2-chloroquinolin-3-yl ester derivatives exhibit ABTS radical-scavenging activity and significant antimicrobial properties, suggesting potential in biological applications (Tabassum et al., 2014).

Chemical Reactions and Synthetic Utility : The Cannizzaro reaction of 2-chloro-3-formylquinolines has been explored, demonstrating its utility in synthesizing various organic compounds such as 2-methoxy-3-formylquinolines and 2-acetylfuro[2,3-b]quinolines (Kumar et al., 2012).

Luminescence Properties : Cyano functionalized 6-methoxyquinolin-2-ones, synthesized from 4-chloro-6-methoxyquinolin-2-ones, have been studied for their fluorescence properties, showing potential for use in photoluminescent materials (Enoua et al., 2009).

Fluoroionophores Development : Novel fluoroionophores based on 8-methoxyquinoline have shown enhanced fluorescence in the presence of certain metal ions, suggesting applications in ion sensing (Zhang et al., 2007).

Mechanism of Action

Target of Action

It is known that quinoline derivatives, such as chloroquine, primarily target heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .

Mode of Action

Chloroquine, a related quinoline derivative, inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

Quinoline derivatives are known to interfere with the heme detoxification pathway in plasmodium species . This interference disrupts the parasite’s ability to neutralize the toxic heme released during hemoglobin digestion, leading to its death .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The inhibition of heme polymerase by quinoline derivatives leads to the accumulation of toxic heme within the parasite, resulting in its death .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of quinoline derivatives .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-chloro-3-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQNJGPOSEULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006073.png)

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)

![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)